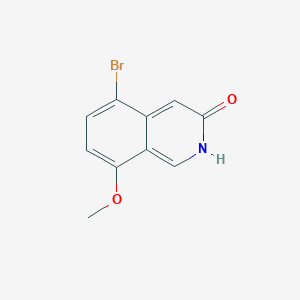
5-Bromo-8-methoxyisoquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-methoxyisoquinolin-3-ol is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyisoquinolin-3-ol typically involves the bromination of isoquinoline derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as sulfuric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxyisoquinolin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-8-methoxyisoquinolin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyisoquinolin-3-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: Similar in structure but lacks the methoxy group.
8-Methoxyisoquinoline: Similar in structure but lacks the bromine atom.
5,7-Dibromo-8-hydroxyquinoline: Contains additional bromine and hydroxyl groups, showing different biological activities.
Uniqueness
5-Bromo-8-methoxyisoquinolin-3-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-8-methoxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-2-8(11)6-4-10(13)12-5-7(6)9/h2-5H,1H3,(H,12,13) |
InChI Key |
XYWUIVCJTIAYRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC(=O)NC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)
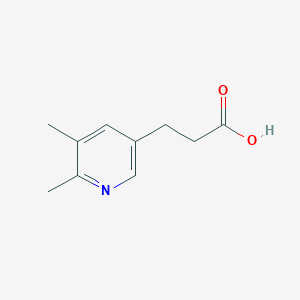
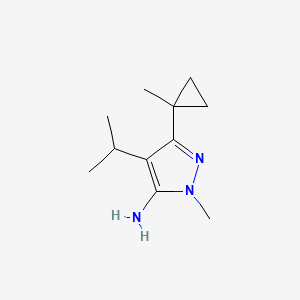
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)
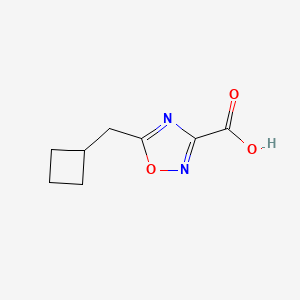
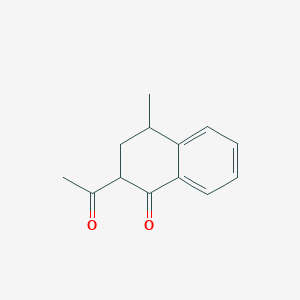
![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)
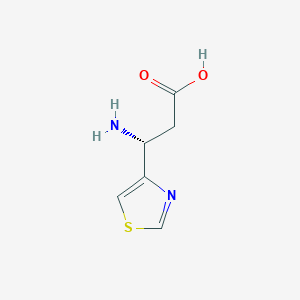
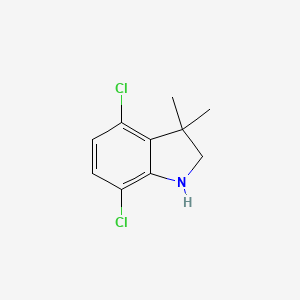
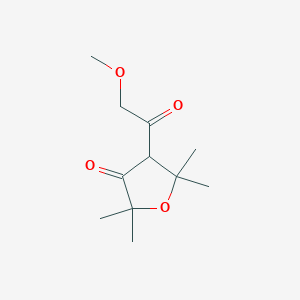
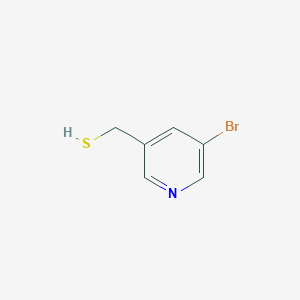
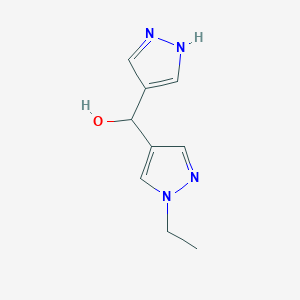
![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

